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molecular formula C6H6N2O3 B169547 3-Methoxy-4-nitropyridine CAS No. 13505-07-2

3-Methoxy-4-nitropyridine

Cat. No. B169547
M. Wt: 154.12 g/mol
InChI Key: HRGWQIOTXFPOBE-UHFFFAOYSA-N
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Patent
US05644029

Procedure details

By reacting either 3-methoxy-4-nitro pyridine or 3-halo-4-nitro pyridine (wherein halo is chloro, bromo or fluoro) with hydrazine in accordance with the procedure of Example 1, the title compound is prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-halo-4-nitro pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=O.[NH2:12][NH2:13]>>[OH:11][N:9]1[C:8]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[N:13]=[N:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=NC=CC1[N+](=O)[O-]
Step Two
Name
3-halo-4-nitro pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON1N=NC2=C1C=CN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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